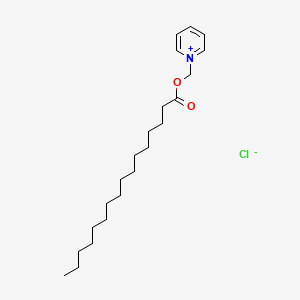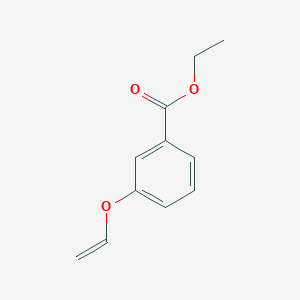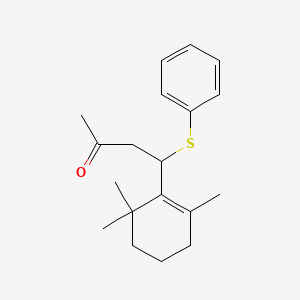![molecular formula C13H13NO2S B14591698 (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone CAS No. 61201-10-3](/img/structure/B14591698.png)
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group and a methylsulfanyl-substituted pyrrole ring, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone typically involves the reaction of 4-methoxybenzaldehyde with 2-(methylsulfanyl)pyrrole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
化学反应分析
Types of Reactions
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticoronaviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets. For instance, its anticoronaviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and preventing the virus from replicating.
相似化合物的比较
Similar Compounds
- (4-Methoxyphenyl)- (2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone
- 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
Uniqueness
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone is unique due to its specific combination of a methoxyphenyl group and a methylsulfanyl-substituted pyrrole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
61201-10-3 |
|---|---|
分子式 |
C13H13NO2S |
分子量 |
247.31 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C13H13NO2S/c1-16-10-5-3-9(4-6-10)12(15)11-7-8-14-13(11)17-2/h3-8,14H,1-2H3 |
InChI 键 |
XTAILUGUHWABMP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(NC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)




![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)




![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)


